3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
Indole derivatives, like "3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid," are pivotal in the development of new materials, drugs, and agricultural chemicals. Their unique structure enables diverse chemical reactions and properties, making them a subject of extensive research.
Synthesis Analysis
The synthesis of indole derivatives involves various strategies, classified based on the last bond formed in the indole ring. Common methods include the Fischer indole synthesis, Bartoli, and Madelung syntheses, which allow for the introduction of various substituents on the indole core, including chlorophenyl and ethyl groups (Taber & Tirunahari, 2011).
Scientific Research Applications
Synthesis and Structural Characterization
Research has explored the synthesis and structural elucidation of indole derivatives, including those related to 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid. These studies often focus on the development of novel synthetic routes, characterization techniques, and the exploration of physical and chemical properties of these compounds. For example, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlights innovative synthetic pathways and structural insights for indole derivatives (Azizian et al., 2000).
Pharmacological Activities
Several studies have evaluated the pharmacological activities of indole derivatives, including allosteric modulation of cannabinoid receptors and antiviral activities. For instance, novel compounds were investigated for their allosteric modulation of the cannabinoid CB1 receptor, demonstrating the potential for therapeutic applications in modulating cannabinoid receptor activity (Price et al., 2005). Additionally, the synthesis and antiviral activity of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives have been explored, indicating the potential for developing new antiviral agents (Ivashchenko et al., 2014).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-3-11-4-9-15-14(10-11)16(17(18(21)22)20(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBYCBDVXMFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid |
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